molecular formula C6H7BrF2N2 B6242943 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole CAS No. 2411300-20-2

4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole

Cat. No. B6242943
CAS RN: 2411300-20-2
M. Wt: 225
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole (4-Br-5-Difluoroethyl-1-Methyl-1H-Pyrazole) is a synthetic compound with a wide range of applications. It has been used in a variety of fields, including medicinal chemistry, drug discovery, and materials science. 4-Br-5-Difluoroethyl-1-Methyl-1H-Pyrazole is a versatile compound, with many potential uses and applications.

Scientific Research Applications

4-Br-5-Difluoroethyl-1-Methyl-1H-Pyrazole has been used in a variety of scientific research applications. It has been used in medicinal chemistry, for example, to synthesize a variety of compounds with potential therapeutic applications. It has also been used in the synthesis of materials for use in the electronics and photonics industries. 4-Br-5-Difluoroethyl-1-Methyl-1H-Pyrazole has also been used in the synthesis of polymers and other materials for use in the construction and automotive industries.

Mechanism of Action

The mechanism of action of 4-Br-5-Difluoroethyl-1-Methyl-1H-Pyrazole is not yet fully understood. However, it is believed that the compound acts as an electrophile, meaning it is attracted to and binds with electron-rich sites in the target molecule. This allows 4-Br-5-Difluoroethyl-1-Methyl-1H-Pyrazole to form covalent bonds with the target molecule, resulting in the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Br-5-Difluoroethyl-1-Methyl-1H-Pyrazole are not yet fully understood. Studies have shown that the compound has the potential to bind to various proteins and enzymes, affecting their activity and function. In addition, the compound has been shown to have an effect on cell signaling pathways, which can result in changes in gene expression and cellular behavior.

Advantages and Limitations for Lab Experiments

4-Br-5-Difluoroethyl-1-Methyl-1H-Pyrazole has several advantages for use in laboratory experiments. It is relatively inexpensive, and the reaction conditions are mild, making it easy to use. In addition, the compound is relatively stable, which allows it to be stored and used over time. However, the compound can be toxic if handled improperly, and it is not water-soluble, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for 4-Br-5-Difluoroethyl-1-Methyl-1H-Pyrazole. One potential application is in drug discovery, where the compound could be used to synthesize novel therapeutic agents. In addition, the compound could be used in the synthesis of materials for use in the electronics and photonics industries. Finally, the compound could be used in the synthesis of polymers and other materials for use in the construction and automotive industries.

Synthesis Methods

4-Br-5-Difluoroethyl-1-Methyl-1H-Pyrazole can be synthesized from the reaction of 4-bromo-1-methyl-1H-pyrazole and 1,1-difluoroethyl bromide. The reaction is typically performed in a solvent such as dimethylformamide (DMF) or acetonitrile (MeCN). The reaction is carried out at room temperature and is typically complete within 24 hours. The desired product is isolated by filtration and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole involves the reaction of 4-bromo-1-methyl-1H-pyrazole with 1,1-difluoroethane in the presence of a base.", "Starting Materials": [ "4-bromo-1-methyl-1H-pyrazole", "1,1-difluoroethane", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 4-bromo-1-methyl-1H-pyrazole and base to a reaction flask", "Add 1,1-difluoroethane dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitate", "Wash the precipitate with cold water and dry it under vacuum", "Recrystallize the product from a suitable solvent to obtain pure 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole" ] }

CAS RN

2411300-20-2

Product Name

4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole

Molecular Formula

C6H7BrF2N2

Molecular Weight

225

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.